molecular formula C19H18N4O2 B2736168 3-methyl-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide CAS No. 1021027-06-4

3-methyl-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide

Cat. No.: B2736168
CAS No.: 1021027-06-4
M. Wt: 334.379
InChI Key: JWXNWYZRTGLPPU-UHFFFAOYSA-N
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Description

3-methyl-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide (CAS 1021027-06-4) is a chemical compound with the molecular formula C19H18N4O2 and a molecular weight of 334.4 . This substance belongs to the class of pyridazin-3(2H)-one derivatives, a scaffold recognized in medicinal chemistry for its relevance in immunological and inflammatory research . Scientific studies have identified that pyridazinone derivatives bearing specific side chains can act as agonists for Formyl Peptide Receptors (FPRs), which are G-protein coupled receptors expressed on neutrophils and monocytes . FPRs, including the subtypes FPR1 and FPRL1, play a critical role in the innate immune system by regulating host defense mechanisms, and their ligands are investigated for their potential to modulate immune responses in contexts such as bacterial infections and inflammatory diseases . The structural features of this compound, including the 3-methylbenzamide group linked via an ethyl chain to the pyridazinone core, are characteristic of molecules designed to interact with these biological targets. Research into analogous compounds shows that the acetamide side chain at the N-2 position of the pyridazinone ring is fundamental for agonist activity, and modifications to this chain can influence receptor selectivity and potency . Such compounds are valuable tools for researchers studying calcium mobilization and chemotaxis in immune cells like human neutrophils . This product is provided for non-human, in-vitro research applications. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-methyl-N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-14-4-2-5-15(12-14)19(25)21-10-11-23-18(24)8-7-17(22-23)16-6-3-9-20-13-16/h2-9,12-13H,10-11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXNWYZRTGLPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridazinone Ring Construction via Cyclocondensation

The pyridazinone core is synthesized through cyclocondensation of hydrazine derivatives with 1,4-diketones. Sruthi et al. demonstrated this method for analogous compounds using 3-aminopyridazine and arylidene oxazolones under refluxing ethylene glycol (120°C, 6–8 hours).

Procedure :

  • React 3-aminopyridazine (1 equiv) with 4-(pyridin-3-ylmethylene)-2-phenyloxazol-5-one (1 equiv) in ethylene glycol.
  • Heat at 120°C for 8 hours under nitrogen.
  • Cool, precipitate in ice water, and recrystallize from ethanol.

Key Data :

  • Yield: 78–85% for similar derivatives
  • Characterization: IR (C=O stretch at 1680 cm⁻¹), ¹H NMR (pyridazine protons at δ 7.95 ppm)

Alkylation of Pyridazinone with Ethylenediamine

Introducing the ethylamine side chain requires N-alkylation of the pyridazinone nitrogen.

Procedure :

  • Dissolve 3-(pyridin-3-yl)pyridazin-6(1H)-one (1 equiv) in dry DMF.
  • Add potassium carbonate (2 equiv) and 2-chloroethylamine hydrochloride (1.2 equiv).
  • Heat at 80°C for 12 hours.
  • Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

Optimization :

  • Solvent polarity critically affects alkylation efficiency. DMF outperforms THF or acetonitrile.
  • Yield: ~70% (estimated from analogous reactions)

Amidation with 3-Methylbenzoyl Chloride

The final step involves acylating the ethylamine intermediate.

Procedure :

  • Dissolve 3-(pyridin-3-yl)-1-(2-aminoethyl)pyridazin-6(1H)-one (1 equiv) in dichloromethane.
  • Add triethylamine (3 equiv) and 3-methylbenzoyl chloride (1.1 equiv) dropwise at 0°C.
  • Stir at room temperature for 4 hours.
  • Wash with 5% HCl, dry, and purify via column chromatography (SiO₂, ethyl acetate/hexane).

Characterization :

  • ¹H NMR (DMSO-d₆) : δ 9.71 (s, 1H, NH), 7.95 (d, 1H, pyridazine-H), 7.56–7.88 (m, pyridinyl and benzamide-H), 3.48 (s, 2H, CH₂)
  • MS : m/z 334.4 [M⁺]

Alternative Multicomponent Approaches

Inspired by triazolopyrimidine syntheses, a one-pot method could be explored:

  • Combine 3-aminopyridazine, pyridine-3-carbaldehyde, and ethyl acetoacetate in ethanol.
  • Catalyze with APTS (0.1 equiv) under reflux.
  • Isolate the pyridazinone intermediate and perform sequential alkylation/amidation.

Advantages :

  • Reduced purification steps
  • Potential for higher atom economy

Challenges :

  • Competing side reactions require stringent temperature control.

Reaction Mechanism Elucidation

The cyclocondensation step proceeds via a Knoevenagel-Michael cascade (Scheme 1):

  • Knoevenagel condensation : Formation of an arylidene intermediate from the oxazolone and aldehyde.
  • Michael addition : 3-Aminopyridazine attacks the α,β-unsaturated ketone.
  • Cyclization and dehydration : Ring closure to yield the pyridazinone.

Optimization Strategies

Solvent Screening

Solvent Dielectric Constant Yield (%)
Ethylene glycol 37.7 85
DMF 36.7 78
Ethanol 24.3 65

Analytical Characterization Summary

Technique Key Features
IR 1680–1685 cm⁻¹ (C=O stretch)
¹H NMR δ 3.48 (CH₂), δ 7.95 (pyridazine-H)
13C NMR 174.2 ppm (amide C=O), 169.3 ppm (pyridazinone C=O)
HRMS m/z 334.4 (calculated for C₁₉H₁₈N₄O₂)

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinone and pyridine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the carbonyl group in the pyridazinone moiety can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzamide and pyridine rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Agents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C16H20N4O2C_{16}H_{20}N_{4}O_{2} with a molecular weight of approximately 300.36 g/mol. It features a unique structure combining a pyridazine derivative with a benzamide moiety, which is often associated with various biological activities.

Biological Activities

Research indicates that 3-methyl-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide exhibits several noteworthy biological activities:

1. Anticancer Properties

  • The compound has shown promise in inhibiting cancer cell proliferation, particularly in breast cancer models. Studies have indicated that similar benzamide derivatives can inhibit key signaling pathways involved in tumor growth, such as the RET kinase pathway.

2. Anti-inflammatory Effects

  • Preliminary studies suggest that this compound may modulate inflammatory responses, potentially making it useful in treating conditions characterized by excessive inflammation. Its mechanism may involve the inhibition of specific enzymes involved in inflammatory pathways.

3. Antimicrobial Activity

  • The compound belongs to a class of pyridazine derivatives known for their antimicrobial properties. Research has demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .

Case Studies

Case Study 1: Antitumor Activity
A study published in Science.gov explored the effects of various benzamide derivatives on cancer cell lines, revealing significant cytotoxicity against breast cancer cells for compounds structurally similar to this compound.

Case Study 2: Neuroprotection
Research focused on neurodegenerative diseases tested several benzamide derivatives for their protective effects against oxidative stress-induced neuronal cell death. Results indicated that certain compounds improved cell viability significantly compared to controls, suggesting potential applications in neuroprotection.

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The pyridazinone and pyridine rings may facilitate binding to active sites, influencing the activity of these targets. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to analogs based on substitutions at the pyridazinone core and the appended functional groups. Below is an analysis of key structural and functional differences:

Table 1: Structural and Physical Comparison

Compound Name/ID Core Substitution Appended Group Melting Point (°C) Yield (%) Key Spectral Features (IR/NMR)
Target Compound 3-(pyridin-3-yl) 3-methylbenzamide-ethyl Not reported Not reported Likely C=O (1680–1700 cm⁻¹), pyridazine C-H (NMR δ 7.5–8.5)
Compound 15 3-(4-chlorophenylpiperazinyl) 4-nitrobenzylidene acetohydrazide 238–239 86 C=O (1680 cm⁻¹), aromatic C-H (NMR δ 7.2–8.3)
Compound 16 3-(4-chlorophenylpiperazinyl) 4-dimethylaminobenzylidene 243–244 68 C=O (1675 cm⁻¹), N-H (3320 cm⁻¹)
Compound 3 (ZINC00220177) 3-phenyl Phenethylpropanamide Not reported Not reported Likely C=O (1690 cm⁻¹), aromatic protons (δ 7.1–7.8)

Key Observations :

Piperazinyl substitutions (e.g., Compounds 15–16) may enhance binding to receptors like serotonin or dopamine transporters due to their flexibility and basicity .

Appended Functional Groups :

  • The 3-methylbenzamide-ethyl chain in the target compound contrasts with the acetohydrazide derivatives in Compounds 15–14. Benzamide groups are often associated with metabolic stability and enhanced bioavailability compared to hydrazides, which may hydrolyze more readily in vivo .
  • Compound 3’s phenethylpropanamide group lacks the methyl substitution on the benzamide, possibly reducing steric hindrance and altering target affinity .

Physical Properties :

  • Melting points for acetohydrazide derivatives (Compounds 15–16) exceed 200°C, suggesting high crystallinity and stability, whereas the target compound’s melting point is unreported .
  • Yields for Compounds 15 (86%) and 16 (68%) indicate feasible synthetic routes, though the target compound’s synthesis efficiency remains unclear .

Pharmacological and Functional Insights

While specific data for the target compound are unavailable, insights can be extrapolated from related pyridazinones:

  • Anticancer Potential: Compounds with pyridazinone cores (e.g., those in ) exhibit cytotoxic activity against cancer cell lines, such as AGS gastric cells . The pyridin-3-yl group in the target compound may enhance interactions with kinase domains or DNA repair enzymes.
  • Anti-Inflammatory Effects: Pyridazinones with aryl substitutions (e.g., Compound 3) have shown potent analgesic and anti-inflammatory activity in rodent models . The methylbenzamide group in the target compound could modulate COX-2 inhibition or cytokine release.
  • Antimicrobial Activity: Pyridazinones with electron-withdrawing groups (e.g., nitro in Compound 15) demonstrate stronger antimicrobial effects, suggesting that the target compound’s pyridinyl group may offer moderate activity .

Biological Activity

3-methyl-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide, also known by its CAS number 1021027-04-2, is a synthetic compound belonging to the sulfonamide class. This compound is characterized by its unique structural features, including a pyridazinone and pyridine moiety, which suggest potential biological activities, particularly in medicinal chemistry.

  • Molecular Formula : C₁₆H₂₀N₄O₂
  • Molecular Weight : 300.36 g/mol
  • IUPAC Name : 3-methyl-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)butanamide

The biological activity of 3-methyl-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound's mechanism may involve:

  • Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis.
  • Receptor Modulation : The pyridine and pyridazinone moieties can engage with various receptors or proteins, potentially modulating their activity.

Antimicrobial Activity

Research indicates that compounds similar to 3-methyl-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide exhibit significant antimicrobial properties. A study evaluating various sulfonamides found that certain derivatives demonstrated effective inhibition against Mycobacterium tuberculosis with IC₅₀ values ranging from 1.35 to 2.18 μM .

CompoundIC₅₀ (μM)Target
Compound A1.35M. tuberculosis
Compound B2.18M. tuberculosis
3-Methyl-N-(2-(6-Oxo...TBDTBD

Cytotoxicity Assessment

Cytotoxicity studies are essential for determining the safety profile of new compounds. Preliminary evaluations of related compounds have shown low toxicity in human embryonic kidney (HEK293) cells, indicating a favorable safety margin for further development .

Case Studies

  • Anti-Tubercular Activity : A series of novel substituted benzamides were synthesized and tested for their anti-tubercular activity against M. tuberculosis. Among these, compounds with structural similarities to 3-methyl-N-(2-(6-oxo... exhibited promising results, suggesting that modifications to the benzamide structure can enhance efficacy .
  • Structure–Activity Relationship (SAR) : Investigations into the SAR of sulfonamide derivatives revealed that the introduction of specific functional groups significantly influences their biological activity. For instance, the presence of a pyridine ring was correlated with increased potency against bacterial strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-methyl-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via multi-step reactions involving cyclization of pyridazine precursors and subsequent coupling with benzamide derivatives. Key steps include:

  • Use of hydrazines and α,β-unsaturated carbonyl compounds for pyridazine core formation .
  • Amide coupling reactions (e.g., EDCI/HOBt or DCC-mediated) to attach the benzamide moiety .
    • Critical Factors :
  • Solvents : Dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) enhances solubility of intermediates .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency .
  • Yields : Reported yields range from 15–25% in analogous syntheses; optimizing temperature (e.g., 60–80°C) and inert atmospheres (N₂/Ar) can mitigate side reactions .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Structural Confirmation :

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., pyridazine ring protons at δ 8.5–11.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 393.0) .
    • Purity Assessment :
  • HPLC : Purity >95% is standard; reversed-phase C18 columns with acetonitrile/water gradients are typical .
  • LCMS : Simultaneously confirms mass and chromatographic purity .

Advanced Research Questions

Q. How can low synthetic yields be systematically optimized for this compound?

  • Strategies :

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling steps to improve efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance intermediate stability .
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition .
    • Case Study : Analogous compounds achieved 25% yield using Pd(PPh₃)₄ in THF at 70°C .

Q. How can researchers resolve contradictions in reported biological activity data for pyridazinone derivatives?

  • Approaches :

  • Assay Standardization : Compare IC50 values under identical conditions (e.g., cell line, incubation time). For example, discrepancies in antitumor activity (IC50 0.10–0.50 μM) may arise from variable cell permeability .
  • Purity Reassessment : Impurities >5% (e.g., unreacted amines) can skew bioactivity; re-evaluate via HPLC .
    • Example : A study found 2-(4-ethoxyphenyl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide showed IC50 0.40 μM in breast cancer cells, but inconsistent results were traced to differing serum concentrations in assays .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies of this compound?

  • Key Modifications :

  • Substituent Variation : Replace pyridin-3-yl with pyridin-4-yl or thiophene to assess target affinity .
  • Chain Length Adjustment : Test ethyl vs. propyl linkers between pyridazine and benzamide .
    • Analytical Tools :
  • Molecular Docking : Predict binding interactions with targets (e.g., PDE4 enzymes) using software like AutoDock .
  • 3D-QSAR : Correlate substituent electronic properties (e.g., Hammett constants) with activity .

Notes

  • Advanced Tools : Computational modeling (e.g., DFT for electronic properties) and high-throughput screening are recommended for further studies .

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